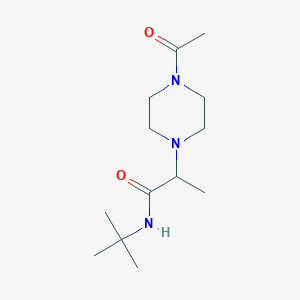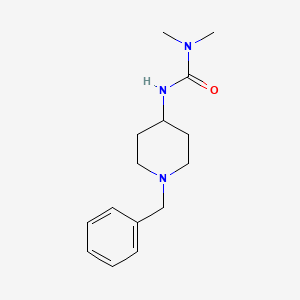![molecular formula C13H20N2O2 B7508445 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been studied for its potential use in the treatment of epilepsy, addiction, anxiety, and depression.
Wirkmechanismus
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, which is an enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This has been demonstrated in animal studies, where N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide. One potential avenue of research is the development of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to better understand the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide on brain function and behavior.
Synthesemethoden
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves a multistep process that starts with the reaction of 4-piperidone with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-one. This intermediate is then reacted with cyclopropanecarbonyl isocyanate to form N-(cyclopropanecarbonyl)piperidin-4-yl cyclopropanecarboxamide, which is then purified to obtain N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(9-1-2-9)14-11-5-7-15(8-6-11)13(17)10-3-4-10/h9-11H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRYERXGFQOSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)



![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)